2-Methoxybiphenyl-3-amine
Overview
Description
2-Methoxybiphenyl-3-amine: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl structure with a methoxy group attached to the second carbon and an amine group attached to the third carbon of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methoxybiphenyl-3-amine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boron reagent and a halogenated biphenyl derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxybiphenyl-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of biphenyl derivatives with different substituents in place of the methoxy group.
Scientific Research Applications
Chemistry: 2-Methoxybiphenyl-3-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound can be used to study the interactions of biphenyl derivatives with biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: Its biphenyl structure is a common motif in many pharmaceuticals, and modifications of this structure can lead to compounds with therapeutic properties .
Industry: In the industrial sector, this compound can be used in the production of polymers, dyes, and other materials. Its chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-Methoxybiphenyl-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: The compound may intercalate into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
2-Methoxybiphenyl-4-amine: Similar structure but with the amine group attached to the fourth carbon.
3-Methoxybiphenyl-2-amine: Similar structure but with the methoxy and amine groups swapped.
2-Hydroxybiphenyl-3-amine: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: 2-Methoxybiphenyl-3-amine is unique due to the specific positioning of the methoxy and amine groups on the biphenyl ring. This arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs .
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields
Properties
IUPAC Name |
2-methoxy-3-phenylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-11(8-5-9-12(13)14)10-6-3-2-4-7-10/h2-9H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRNCMNRHOAWHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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